DL-Glutamine

Description

DL-Glutamine has been reported in Drosophila melanogaster, Medicago sativa, and other organisms with data available.

Propriétés

IUPAC Name |

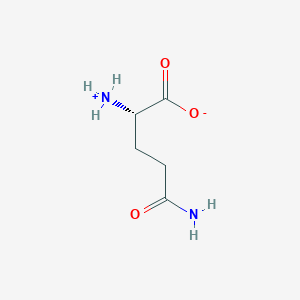

2,5-diamino-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXPYRJPNDTMRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044304 | |

| Record name | DL-Glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6899-04-3, 585-21-7, 56-85-9 | |

| Record name | Glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6899-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Glutamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006899043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Glutamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97925 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | glutamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27421 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glutamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUTAMINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L555N1902 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of DL-Glutamine in Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamine, the most abundant amino acid in the human body, is a critical nutrient for cultured mammalian cells, playing a central role in energy metabolism, biosynthesis, and redox balance. Commercially available glutamine is often supplied as L-glutamine. However, DL-glutamine, a racemic mixture of D-glutamine and L-glutamine, is also used in some biopharmaceutical manufacturing processes. Understanding the distinct metabolic fates of these two isomers is crucial for optimizing cell culture media and interpreting metabolic studies. This technical guide provides a comprehensive overview of the mechanism of action of this compound in cellular metabolism, with a focus on the differential roles of the D- and L-enantiomers.

The Dichotomy of Glutamine Isomers in Cellular Metabolism

The biological activity of this compound is almost exclusively attributed to the L-isomer. Mammalian cells have evolved stereospecific enzymes and transporters that preferentially recognize and process L-amino acids.

The Central Role of L-Glutamine

L-glutamine is a versatile molecule involved in a myriad of cellular processes:

-

Energy Production: L-glutamine is a primary respiratory fuel for many rapidly dividing cells. It enters the mitochondria and is converted to α-ketoglutarate, which then enters the tricarboxylic acid (TCA) cycle to generate ATP.[1]

-

Biosynthesis: The nitrogen from L-glutamine is essential for the synthesis of nucleotides (purines and pyrimidines), other non-essential amino acids, and amino sugars.[2]

-

Redox Homeostasis: L-glutamine is a precursor for the synthesis of glutathione (GSH), the major intracellular antioxidant, thus playing a critical role in protecting cells from oxidative stress.[3][4]

-

Cell Signaling: L-glutamine is a key signaling molecule that activates the mammalian target of rapamycin complex 1 (mTORC1) pathway, a central regulator of cell growth and proliferation.[5][6]

The Metabolic Inertness of D-Glutamine

In stark contrast to its L-isomer, D-glutamine is generally not metabolized by mammalian cells.[1] This is due to the high stereospecificity of the enzymes and transporters involved in glutamine metabolism.

-

Transport: While L-glutamine is actively transported into cells by a variety of transporters, including ASCT2 (SLC1A5), SNAT1 (SLC38A1), and SNAT2 (SLC38A2), the transport of D-glutamine is significantly less efficient.[7] There is some evidence to suggest that D-glutamine may act as a competitive inhibitor for these transporters, potentially affecting the uptake of L-glutamine.

-

Enzymatic Conversion: The key enzymes in glutamine metabolism, such as glutaminase (which converts glutamine to glutamate), are specific for the L-enantiomer. Mammalian cells lack the racemases that could interconvert D-glutamine to L-glutamine.[1]

-

D-Amino Acid Oxidase (DAAO): Mammalian cells possess D-amino acid oxidase (DAAO), an enzyme that can catabolize D-amino acids. However, DAAO exhibits substrate specificity and does not act on acidic D-amino acids like D-glutamate and D-aspartate. While its activity on D-glutamine is not extensively documented in a quantitative manner, the general understanding is that D-glutamine is not a significant substrate for DAAO in most tissues.

Metabolic Pathways

The metabolic pathways for L-glutamine are well-established, while the pathway for D-glutamine is characterized by its absence of significant downstream metabolism in mammalian cells.

L-Glutamine Metabolism

The following diagram illustrates the central metabolic pathways of L-glutamine.

References

- 1. mTORC1 senses glutamine and other amino acids through GCN2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The components of cell culture media: glutamine - Cellculture2 [cellculture2.altervista.org]

- 3. The mTORC1 pathway stimulates glutamine metabolism and cell proliferation by repressing SIRT4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glutamine-limited batch hybridoma growth and antibody production: experiment and model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigation of glutamine metabolism in CHO cells by dynamic metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Intrahippocampal glutamine administration inhibits mTORC1 signaling and impairs long-term memory - PMC [pmc.ncbi.nlm.nih.gov]

Biochemical properties and structure of DL-Glutamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biochemical properties, structure, and relevant experimental protocols for DL-Glutamine. The information is tailored for professionals in research and drug development, with a focus on quantitative data, detailed methodologies, and visualization of key biological pathways.

Biochemical Properties of this compound

This compound is a racemic mixture of the D- and L-enantiomers of the amino acid glutamine. While L-glutamine is the biologically active form in humans and is involved in a myriad of metabolic processes, the DL-form is relevant in various research and chemical contexts.[1] The following tables summarize the key biochemical and physical properties of glutamine.

Table 1: General and Physicochemical Properties of Glutamine

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀N₂O₃ | [2] |

| Molecular Weight | 146.14 g/mol | [2] |

| Appearance | White crystalline powder | [3] |

| Isoelectric Point (pI) | 5.65 | [4] |

| pKa₁ (α-carboxyl) | 2.17 | [4][5] |

| pKa₂ (α-amino) | 9.13 | [4][5] |

Table 2: Solubility of L-Glutamine in Various Solvents at 25°C

| Solvent | Solubility (mg/L) | Reference |

| Water | 41,300 | [3] |

| Ethanol | Insoluble | [3] |

Note: The solubility and other non-chiral properties of this compound are expected to be similar to those of the individual enantiomers.

Structure of this compound

This compound is an α-amino acid with a side chain containing an amide group. As a racemic mixture, it consists of equal amounts of D-glutamine and L-glutamine, which are non-superimposable mirror images of each other.[6] The presence of both enantiomers allows for the formation of a centrosymmetric crystal lattice, which can influence its physical properties compared to the pure enantiomers.[7]

The crystal structure of racemic compounds often differs from that of their chiral counterparts. In the solid state, this compound molecules can pack in a centrosymmetric space group, where the L- and D-enantiomers are related by a center of inversion. This is in contrast to the chiral space group observed for pure L-glutamine crystals.[7] The specific arrangement in the crystal lattice is determined by hydrogen bonding and other intermolecular interactions.

Key Signaling Pathways Involving Glutamine

Glutamine is a critical molecule in cellular metabolism and signaling, playing a central role in energy production, biosynthesis, and redox balance. Two key pathways where glutamine is heavily involved are the general glutamine metabolism pathway and the mTOR signaling pathway.

Glutamine Metabolism

Glutamine is a primary respiratory fuel for many rapidly dividing cells and serves as a nitrogen and carbon donor for the synthesis of nucleotides, amino acids, and other macromolecules. The metabolic pathway of glutamine is crucial for cellular function and is often upregulated in cancer cells.

Caption: Overview of the central pathways of glutamine metabolism.

Glutamine and mTOR Signaling

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. Glutamine plays a crucial role in the activation of the mTORC1 complex, a key component of the mTOR signaling pathway. Glutamine's metabolism to α-ketoglutarate is essential for this activation.[8][9]

Caption: The role of glutamine in the activation of mTORC1 signaling.

Experimental Protocols

Accurate quantification and characterization of this compound are essential for research and quality control. The following sections detail common experimental methodologies.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of amino acids. For glutamine, which lacks a strong chromophore, derivatization is often employed to enhance detection.

-

Objective: To determine the concentration of this compound in a sample.

-

Instrumentation: A standard HPLC system equipped with a UV or fluorescence detector.

-

Methodology:

-

Sample Preparation: Dissolve the this compound sample in a suitable solvent, typically ultrapure water or a buffer compatible with the mobile phase.

-

Derivatization (Pre-column): A common method involves derivatization with o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid) to form a highly fluorescent isoindole derivative.

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically used.

-

Mobile Phase: A gradient elution is often employed, starting with a higher aqueous component (e.g., sodium acetate buffer) and increasing the organic component (e.g., acetonitrile or methanol) over time.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducibility.

-

-

Detection:

-

Fluorescence Detector: Excitation wavelength around 340 nm and emission wavelength around 450 nm for OPA derivatives.

-

-

Quantification: A calibration curve is generated using standards of known glutamine concentrations. The peak area of the glutamine derivative in the sample chromatogram is compared to the calibration curve to determine its concentration.[10][11]

-

Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of molecules. Both ¹H and ¹³C NMR can be used to confirm the identity and purity of this compound.

-

Objective: To verify the chemical structure and assess the purity of a this compound sample.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Methodology:

-

Sample Preparation: Dissolve a few milligrams of the this compound sample in a deuterated solvent, typically deuterium oxide (D₂O), as glutamine is highly soluble in water.

-

¹H NMR Spectroscopy:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Expected Chemical Shifts (in D₂O, approximate):

-

α-CH: ~3.78 ppm (triplet)

-

β-CH₂: ~2.14 ppm (multiplet)

-

γ-CH₂: ~2.46 ppm (triplet)

-

-

-

¹³C NMR Spectroscopy:

-

Acquire a one-dimensional ¹³C NMR spectrum.

-

Expected Chemical Shifts (in D₂O, approximate):

-

C=O (carboxyl): ~180 ppm

-

C=O (amide): ~178 ppm

-

α-C: ~55 ppm

-

β-C: ~33 ppm

-

γ-C: ~29 ppm

-

-

-

Data Analysis: The obtained chemical shifts, peak integrations (for ¹H NMR), and coupling patterns are compared with reference spectra or literature values to confirm the structure of glutamine. The absence of significant impurity peaks indicates high purity.[12][13][14]

-

Assessment of this compound Stability

The stability of glutamine in solution is a critical consideration, particularly in cell culture media and pharmaceutical formulations, as it can degrade to form pyroglutamic acid and ammonia.

-

Objective: To evaluate the stability of this compound under specific conditions (e.g., temperature, pH, time).

-

Methodology:

-

Preparation of Solutions: Prepare solutions of this compound at the desired concentration in the relevant buffer or medium.

-

Incubation: Store the solutions under the conditions to be tested (e.g., 4°C, 25°C, 37°C) for a defined period.

-

Sampling: At regular time intervals (e.g., 0, 24, 48, 72 hours), withdraw aliquots of the solutions.

-

Analysis: Analyze the concentration of the remaining glutamine in each aliquot using a validated analytical method, such as the HPLC method described in section 4.1.

-

Data Evaluation: Plot the concentration of glutamine as a function of time for each condition. The rate of degradation can be determined from the slope of this plot. It has been shown that glutamine is relatively stable when stored at low temperatures (-20°C or -80°C) and at a low pH.[15][16]

-

Conclusion

This technical guide provides a detailed overview of the biochemical properties, structure, and key experimental methodologies for this compound. The presented data and protocols are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this important amino acid. The provided visualizations of glutamine's involvement in critical signaling pathways offer a clear understanding of its biological significance. A thorough understanding of these aspects is crucial for the effective application of this compound in various scientific and industrial settings.

References

- 1. media.cellsignal.cn [media.cellsignal.cn]

- 2. This compound | C5H10N2O3 | CID 738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L-Glutamine | C5H10N2O3 | CID 5961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Amino Acids [vanderbilt.edu]

- 5. iscabiochemicals.com [iscabiochemicals.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Racemic crystallography - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Item - The role of glutamine in the regulation of mTOR signalling in pancreatic β-cells - University of Leicester - Figshare [figshare.le.ac.uk]

- 10. scirp.org [scirp.org]

- 11. Validation of a HPLC Method for Determination of Glutamine in Food Additives Using Post-Column Derivatization [scirp.org]

- 12. L-Glutamine(56-85-9) 1H NMR spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. bmse000038 L-Glutamine at BMRB [bmrb.io]

- 15. academic.oup.com [academic.oup.com]

- 16. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

The Divergent Metabolic Fates of DL-Glutamine in Mammalian Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamine, the most abundant amino acid in the bloodstream, is a critical nutrient for mammalian cells, playing a central role in energy metabolism, biosynthesis, and redox homeostasis. Commercially available glutamine is often a racemic mixture of D- and L-isomers (DL-glutamine). However, mammalian cells exhibit strict stereoselectivity in their utilization of these isomers. This technical guide provides a comprehensive overview of the distinct metabolic fates of D- and L-glutamine in mammalian cells. We will delve into the transport mechanisms, enzymatic conversions, and downstream metabolic pathways, presenting quantitative data where available, detailed experimental protocols for key assays, and visual representations of the core metabolic and experimental workflows.

Introduction

L-glutamine is a conditionally essential amino acid that serves as a primary respiratory fuel and a major nitrogen donor for the synthesis of nucleotides, non-essential amino acids, and glutathione.[1][2] Its metabolism, primarily through the glutaminolysis pathway, is crucial for the growth and proliferation of many cell types, and is notably reprogrammed in cancer cells to support their high proliferative rates.[3][4] In contrast, the metabolic role of D-glutamine in mammalian systems is markedly different. The general consensus is that D-glutamine is not significantly utilized by mammalian cells due to the absence of the necessary enzymes to convert it to its metabolically active L-form.[5] This guide will explore the experimental evidence supporting these divergent fates and provide the technical details necessary for researchers to investigate this compound metabolism in their own experimental systems.

Data Presentation: Quantitative Analysis of this compound Metabolism

Table 1: Comparative Uptake of D-Glutamine and L-Glutamine

| Parameter | D-Glutamine | L-Glutamine | Cell Line/System | Citation |

| Uptake Rate | Significantly lower | High | E. coli | [5] |

| Hepatic Uptake (in vivo) | Lower | ~1.72 to 2.02-fold higher | Mouse model | [5] |

Note: The available direct comparative uptake data is from a study using radiolabeled glutamine in bacteria and in a mouse model, which showed significantly higher uptake of the L-isomer.

Table 2: Metabolic Fate of L-Glutamine in Mammalian Cells (Exemplary Data for CHO Cells)

| Metabolic Pathway | Key Enzymes | Major Products | Cellular Function | Citation |

| Glutaminolysis | Glutaminase (GLS) | Glutamate, α-Ketoglutarate | TCA cycle anaplerosis, energy production | [6][7] |

| Glutamine Synthesis | Glutamine Synthetase (GS) | L-Glutamine | Nitrogen metabolism, ammonia detoxification | [7] |

| Nucleotide Synthesis | Amidotransferases | Purines, Pyrimidines | DNA and RNA synthesis | [4] |

| Amino Acid Synthesis | Transaminases | Alanine, Aspartate | Protein synthesis, nitrogen balance | [6] |

| Glutathione Synthesis | Glutamate-cysteine ligase | Glutathione (GSH) | Antioxidant defense | [1] |

Table 3: Metabolic Fate of D-Glutamine in Mammalian Cells

| Metabolic Pathway | Key Enzymes | Major Products | Cellular Function | Citation |

| Cellular Uptake | Amino acid transporters | Intracellular D-Glutamine | Limited and poorly characterized | [5] |

| Metabolism | D-amino acid oxidase (DAAO) | α-Ketoglutaramate, H₂O₂, NH₃ | Negligible; DAAO has low to no activity on D-glutamine | [8][9][10] |

| Conversion to L-Glutamine | Racemases | Not applicable | Absent in mammalian cells | [5] |

| Downstream Products | D-pyroglutamate | D-pyroglutamate | Potential biomarker for heart failure; not a product of active metabolism | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the metabolic fate of this compound.

Quantification of Glutamine Isomers and Metabolites by LC-MS/MS

Objective: To quantify the intracellular and extracellular concentrations of D-glutamine, L-glutamine, and their metabolites (e.g., glutamate, α-ketoglutarate).

Materials:

-

LC-MS/MS system (e.g., Agilent 6460 Triple Quadrupole LC/MS)

-

C18 reverse-phase HPLC column

-

Mobile phase A: Water with 0.1% formic acid

-

Mobile phase B: Acetonitrile with 0.1% formic acid

-

Internal standards (e.g., ¹³C, ¹⁵N-labeled L-glutamine, D-glutamine, and glutamate)

-

Cell culture medium and cells of interest

-

Methanol, ice-cold

-

Phosphate-buffered saline (PBS), ice-cold

Protocol:

-

Cell Culture and Treatment: Culture mammalian cells to the desired confluency. Replace the medium with a fresh medium containing a known concentration of this compound and incubate for the desired time.

-

Metabolite Extraction:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add a specific volume of ice-cold 80% methanol to the culture plate.

-

Scrape the cells and collect the cell lysate in a microcentrifuge tube.

-

Vortex the samples and incubate at -20°C for 20 minutes to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the metabolites.

-

-

LC-MS/MS Analysis:

-

Inject the metabolite extract onto the LC-MS/MS system.

-

Separate the metabolites using a gradient of mobile phases A and B.

-

Detect and quantify the analytes using multiple reaction monitoring (MRM) mode. Specific MRM transitions for each analyte and internal standard must be optimized.

-

-

Data Analysis:

-

Generate standard curves for each analyte using known concentrations.

-

Normalize the peak areas of the analytes to their respective internal standards.

-

Calculate the concentration of each metabolite in the samples based on the standard curves.

-

Stable Isotope Tracing with ¹³C- and ¹⁵N-Labeled Glutamine

Objective: To trace the metabolic fate of L-glutamine carbon and nitrogen through various metabolic pathways.

Materials:

-

¹³C₅-¹⁵N₂-L-glutamine

-

Cell culture medium lacking glutamine

-

LC-MS/MS or GC-MS system

-

Metabolite extraction reagents (as in 3.1)

Protocol:

-

Cell Culture and Labeling: Culture cells in a standard medium. At the start of the experiment, switch to a glutamine-free medium supplemented with a known concentration of ¹³C₅-¹⁵N₂-L-glutamine.

-

Time-Course Sampling: Collect cell samples at various time points after the introduction of the labeled glutamine.

-

Metabolite Extraction: Perform metabolite extraction as described in protocol 3.1.

-

Mass Spectrometry Analysis: Analyze the extracts by LC-MS/MS or GC-MS to determine the mass isotopologue distribution of downstream metabolites (e.g., glutamate, α-ketoglutarate, other TCA cycle intermediates, amino acids, nucleotides).

-

Data Analysis:

-

Correct for the natural abundance of stable isotopes.

-

Calculate the fractional contribution of glutamine to the synthesis of various metabolites.

-

Perform metabolic flux analysis using appropriate software tools.

-

Glutaminase (GLS) Activity Assay

Objective: To measure the activity of glutaminase, the enzyme that converts L-glutamine to glutamate.

Materials:

-

Spectrophotometer or plate reader

-

Glutamate dehydrogenase (GDH)

-

NAD⁺

-

L-glutamine solution

-

Cell lysis buffer (e.g., RIPA buffer)

-

Tris buffer (pH 8.6)

Protocol:

-

Cell Lysate Preparation: Lyse the cells using a suitable lysis buffer and determine the protein concentration.

-

Reaction Mixture: Prepare a reaction mixture containing Tris buffer, NAD⁺, GDH, and the cell lysate.

-

Initiate the Reaction: Start the reaction by adding L-glutamine to the reaction mixture.

-

Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NAD⁺ to NADH by GDH as it converts the glutamate produced by GLS into α-ketoglutarate.

-

Calculation: Calculate the specific activity of GLS based on the rate of NADH production and the protein concentration of the lysate.

Glutamine Synthetase (GS) Activity Assay

Objective: To measure the activity of glutamine synthetase, the enzyme that synthesizes L-glutamine from glutamate and ammonia.

Materials:

-

Spectrophotometer or plate reader

-

L-glutamate solution

-

ATP solution

-

Hydroxylamine hydrochloride

-

Ferric chloride reagent

-

Cell lysis buffer

-

Tris buffer (pH 7.2)

Protocol:

-

Cell Lysate Preparation: Prepare cell lysates as described in protocol 3.3.

-

Reaction: Incubate the cell lysate with L-glutamate, ATP, and hydroxylamine in Tris buffer. GS will catalyze the formation of γ-glutamylhydroxamate.

-

Color Development: Stop the reaction and add ferric chloride reagent. The γ-glutamylhydroxamate will form a colored complex with ferric ions.

-

Measurement: Measure the absorbance at 540 nm.

-

Calculation: Determine the GS activity from a standard curve prepared with known concentrations of γ-glutamylhydroxamate.

D-Amino Acid Oxidase (DAAO) Activity Assay

Objective: To measure the activity of DAAO on D-amino acids.

Materials:

-

Spectrophotometer or plate reader

-

D-amino acid substrate (e.g., D-alanine as a positive control, D-glutamine as the test substrate)

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

Cell or tissue homogenate

-

Phosphate buffer (pH 7.4)

Protocol:

-

Homogenate Preparation: Prepare a homogenate from cells or tissues known to express DAAO (e.g., kidney, brain).

-

Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, HRP, and Amplex Red reagent.

-

Initiate the Reaction: Add the D-amino acid substrate and the homogenate to the reaction mixture. DAAO will produce hydrogen peroxide, which will react with Amplex Red in the presence of HRP to produce the fluorescent product, resorufin.

-

Measurement: Monitor the increase in fluorescence (excitation ~530-560 nm, emission ~590 nm).

-

Calculation: Calculate the DAAO activity based on the rate of resorufin production from a standard curve. Note that the activity on D-glutamine is expected to be very low or undetectable in mammalian systems.[8][9][10]

Visualization of Metabolic Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the key metabolic pathways and experimental workflows described in this guide.

Caption: Metabolic fate of L-Glutamine in mammalian cells.

Caption: Metabolic fate of D-Glutamine in mammalian cells.

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

The metabolic fates of D- and L-glutamine in mammalian cells are starkly different, underscoring the high stereospecificity of cellular metabolic machinery. L-glutamine is a versatile and indispensable nutrient, actively transported into cells and readily metabolized to support a wide array of critical cellular functions. In contrast, D-glutamine is poorly transported and largely metabolically inert, with the primary enzyme for D-amino acid catabolism, DAAO, showing minimal to no activity towards it. This fundamental difference is of paramount importance for researchers in cell culture, metabolomics, and drug development. The use of this compound in experimental settings may lead to an overestimation of the available glutamine concentration and the accumulation of the non-metabolizable D-isomer, with potential confounding effects. Therefore, a thorough understanding of the distinct metabolic roles of each isomer, facilitated by the experimental approaches outlined in this guide, is essential for accurate and reproducible research in mammalian cell metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. Frontiers | Advances in human glutamine-hydrolyzing synthetases and their therapeutic potential [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Investigation of glutamine metabolism in CHO cells by dynamic metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. frontiersin.org [frontiersin.org]

- 9. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the difference between DL-Glutamine and L-Glutamine

An In-depth Technical Guide: Differentiating DL-Glutamine and L-Glutamine for Research Applications

Abstract

Glutamine is the most abundant amino acid in the human body and a critical component in cell culture media, serving as a primary source of energy and nitrogen for proliferating cells.[1][] However, the stereochemistry of glutamine is a crucial factor that dictates its biological activity. This technical guide provides a detailed comparison between L-Glutamine, the biologically active isomer, and this compound, a racemic mixture. We will explore their fundamental chemical, metabolic, and functional differences, with a specific focus on their implications in research and drug development. This document will present quantitative data on stability and toxicity, outline key experimental protocols for their analysis, and provide visual diagrams of relevant metabolic pathways and experimental workflows to guide researchers in making informed decisions for their experimental systems.

Chemical and Structural Differences

Amino acids, with the exception of glycine, are chiral molecules, meaning they can exist as two non-superimposable mirror images, or stereoisomers.[3][4] This structural difference is the fundamental distinction between L-Glutamine and D-Glutamine.

-

L-Glutamine : This is the levorotatory ("left-handed") isomer. It is the form that is synthesized and utilized by most living organisms, including mammals, and is incorporated into proteins.[4][5][6] When "glutamine" is mentioned in a biological or cell culture context, it is implicitly referring to L-Glutamine.[5][7]

-

D-Glutamine : This is the dextrorotatory ("right-handed") isomer. It is rarely found in nature and is not utilized in the core metabolic pathways of mammalian cells.[5][8]

-

This compound : This is a racemic mixture, meaning it contains equal parts (a 50:50 ratio) of both L-Glutamine and D-Glutamine.[3][9] It is typically a product of chemical synthesis, which, without chiral-specific steps, produces both isomers in equal amounts.[10]

While both isomers share the same chemical formula (C₅H₁₀N₂O₃) and molecular weight (146.14 g/mol ), the spatial arrangement of the atoms around the alpha-carbon center is different, leading to profound differences in their biological recognition and function.[][11]

Biological Activity and Metabolism

The metabolic fate of glutamine is entirely dependent on its stereochemistry. Mammalian enzymes are highly specific and have evolved to recognize and process only the L-isomers of amino acids.

L-Glutamine Metabolism: L-Glutamine is a versatile molecule central to numerous metabolic processes:[1][12]

-

Energy Production : It serves as a major respiratory fuel for rapidly dividing cells, such as those in the immune system and in cell culture.[13][14] Glutamine enters the mitochondria and is converted by glutaminase (GLS) into glutamate. Glutamate is then converted to the Tricarboxylic Acid (TCA) cycle intermediate α-ketoglutarate (α-KG), a process known as anaplerosis.[15][16]

-

Nitrogen Donation : Glutamine is the primary nitrogen donor for the synthesis of nucleotides (purines and pyrimidines), other non-essential amino acids, and amino sugars.[][14]

-

Redox Homeostasis : The glutamate produced from glutamine is a key precursor for the synthesis of glutathione (GSH), the cell's primary antioxidant, which is crucial for protecting against oxidative stress.[13][16]

-

Protein Synthesis : As a proteinogenic amino acid, L-glutamine is a fundamental building block for protein synthesis.[6]

D-Glutamine Metabolism: Mammalian cells lack the amino acid racemases necessary to interconvert D-glutamine and L-glutamine.[8] Consequently, D-Glutamine cannot be utilized for the critical functions listed above and is metabolically inert in mammalian systems.[8] Its presence in a this compound mixture offers no nutritional benefit to mammalian cells and effectively halves the concentration of the usable L-isomer. Interestingly, D-glutamine is an essential building block for the peptidoglycan cell wall in bacteria, making it a subject of interest in microbiology and for developing imaging agents to detect bacterial infections.[8]

Implications for Cell Culture

The choice between L-Glutamine and this compound has significant practical consequences for in vitro work.

Instability of L-Glutamine: A well-documented issue with L-Glutamine is its instability in liquid cell culture media.[17] At physiological temperature (37°C) and pH, it spontaneously degrades via cyclization into pyrrolidone carboxylic acid and ammonia.[13][18]

-

Ammonia Toxicity : The accumulation of ammonia is toxic to cells, even at low millimolar concentrations.[18] It can inhibit cell growth, reduce viability, alter metabolism, and affect protein glycosylation.[13][19]

-

Nutrient Depletion : Degradation leads to the depletion of the essential L-glutamine nutrient, which can become a limiting factor for cell proliferation.[13]

Inefficiency of this compound: Using this compound in cell culture is highly inadvisable for the following reasons:

-

Reduced Effective Concentration : Since mammalian cells only use the L-isomer, a solution of this compound at a given concentration (e.g., 4 mM) provides only half the amount (2 mM) of usable nutrient.

-

Introduction of an Inert Substance : The D-isomer is not metabolized and will remain in the culture medium as an unnecessary solute. While not acutely toxic, its long-term effects and potential interference with cellular processes are not well-characterized and represent an unnecessary experimental variable.

-

Compounded Instability Issues : The L-glutamine portion of the racemic mixture is still subject to the same chemical degradation and toxic ammonia production as pure L-glutamine.

For these reasons, high-purity L-Glutamine is the industry standard for all mammalian cell culture applications. To overcome the instability issue, stabilized dipeptides such as L-alanyl-L-glutamine are often used as a substitute.[17][20]

Quantitative Comparison

The following tables summarize key quantitative data comparing the properties and behavior of L-Glutamine and this compound.

Table 1: Physicochemical and Biological Properties

| Property | L-Glutamine | This compound |

|---|---|---|

| Composition | 100% L-isomer[6] | 50% L-isomer, 50% D-isomer[9] |

| Molecular Formula | C₅H₁₀N₂O₃[] | C₅H₁₀N₂O₃[11] |

| Molar Mass | 146.14 g/mol [] | 146.14 g/mol [11] |

| Biological Activity | Biologically active in mammals[5] | Only the L-isomer (50%) is active[8] |

Table 2: Stability of L-Glutamine in Aqueous Solution

| Condition | Degradation Rate / Half-life | Reference |

|---|---|---|

| DMEM at 37°C | ~10% degradation in 24 hours | [21] |

| Aqueous solution, 37°C | ~50% loss in ~8 days | [22] |

| Aqueous solution, 4°C | Minimal degradation (<0.15%/day) | [23] |

| Frozen solution, -20°C | Very slow degradation (<0.03%/day) |[23] |

Table 3: Reported Ammonia Toxicity in Cell Culture

| Cell Line | Toxic Ammonia Concentration | Effect | Reference |

|---|---|---|---|

| General | 2–3 mM | Reduction in cell growth | [18] |

| Human Promyelocytic Cells | 300 µM | Reduced viable cell counts | [19] |

| Mouse Hybridoma Cells | 1000 µM (1 mM) | Reduced viable cell counts |[19] |

Experimental Protocols for Analysis

To empirically verify the concentration, stability, and biological effect of glutamine, the following standard protocols are employed.

Protocol 5.1: Quantification of Glutamine and Ammonia by HPLC High-Performance Liquid Chromatography (HPLC) is the gold standard for accurately measuring the concentration of amino acids and their byproducts in complex solutions like cell culture media.[13]

-

Objective: To quantify L-glutamine degradation and ammonia accumulation over time.

-

Methodology:

-

Sample Preparation: Prepare cell culture medium supplemented with a known concentration of L-Glutamine. Dispense into sterile, sealed containers.

-

Incubation: Store the containers at various temperatures (e.g., 4°C, room temperature, and 37°C).

-

Time-Course Sampling: At defined time points (e.g., 0, 24, 48, 72 hours), aseptically remove an aliquot from each condition and immediately store at -80°C to halt further degradation.

-

Derivatization: Prior to analysis, samples are often derivatized (e.g., using o-phthalaldehyde (OPA) for ammonia or other reagents for amino acids) to allow for fluorescent or UV detection.

-

HPLC Analysis: Inject the derivatized samples onto a suitable HPLC system equipped with a reverse-phase C18 column and a gradient elution mobile phase.

-

Quantification: Compare the peak areas from the samples to a standard curve generated from known concentrations of L-glutamine and ammonium chloride to determine their concentrations.

-

Protocol 5.2: Assessment of Cell Viability using Trypan Blue Exclusion This is a simple, rapid assay to determine the number of viable cells in a population based on membrane integrity.

-

Objective: To assess the cytotoxic effects of ammonia or glutamine deprivation.

-

Methodology:

-

Cell Culture: Seed cells at a known density and culture them in media containing varying concentrations of the test compound (e.g., ammonium chloride).

-

Cell Harvesting: After the desired incubation period, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and resuspend in a balanced salt solution.

-

Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue stain.

-

Microscopy and Counting: Load the mixture onto a hemocytometer. Immediately count the number of stained (non-viable) and unstained (viable) cells under a light microscope.

-

Calculation: Calculate the percentage of viable cells using the formula: Viability (%) = (Number of viable cells / Total number of cells) x 100.

-

Conclusion and Recommendations

The distinction between this compound and L-Glutamine is not trivial; it is a critical determinant of biological function. While chemically similar, only the L-isomer is recognized and metabolized by mammalian cells.

Key Takeaways:

-

L-Glutamine is the sole biologically active form in mammalian systems, essential for energy, biosynthesis, and redox balance.[5][24]

-

This compound is a 50:50 racemic mixture that provides only half the effective concentration of the required nutrient and introduces the metabolically inert D-isomer into the system.[8][9]

-

The inherent instability of L-Glutamine in liquid media, leading to toxic ammonia buildup, is a critical consideration for all cell culture experiments.[13][17]

For all research, scientific, and drug development applications involving mammalian systems, the exclusive use of high-purity L-Glutamine is strongly recommended. To mitigate issues of instability, the use of stabilized dipeptides like L-alanyl-L-glutamine should be considered, particularly for long-term cultures or perfusion systems. The use of this compound provides no benefit and introduces unnecessary variables that can compromise experimental integrity and reproducibility.

References

- 1. Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What Are L-, D-, and DL-Amino Acids? | Amino Acids Explained | Amino Acids | The Ajinomoto Group Global Website - Eat Well, Live Well. [ajinomoto.com]

- 4. Amino acid - Wikipedia [en.wikipedia.org]

- 5. What is the Difference Between L-glutamine vs Glutamine? [fitbudd.com]

- 6. L-Glutamine | C5H10N2O3 | CID 5961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. Racemic mixture - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound | C5H10N2O3 | CID 738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Glutamine and glutamate--their central role in cell metabolism and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]

- 14. L-谷氨酰胺在细胞培养中的应用 [sigmaaldrich.com]

- 15. The Role of Glutamine in Cell Culture - HuanKai Group - HuanKai Group [huankaigroup.com]

- 16. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]

- 17. L-Glutamine and GlutaMAX Supplement | Thermo Fisher Scientific - US [thermofisher.com]

- 18. Stability of Minimum Essential Medium functionality despite l-glutamine decomposition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The concentrations of glutamine and ammonia in commercially available cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Stable Glutamine (L-Alanyl-L-Glutamine Solution), 200 mM [capricorn-scientific.com]

- 21. biorxiv.org [biorxiv.org]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Glutamine - Wikipedia [en.wikipedia.org]

The Indispensable Role of DL-Glutamine in Cellular Anabolism: A Technical Guide to Protein and Nucleotide Synthesis

For Immediate Release

[City, State] – [Date] – This whitepaper provides an in-depth technical examination of the multifaceted roles of DL-glutamine in the foundational cellular processes of protein and nucleotide synthesis. Targeted at researchers, scientists, and professionals in drug development, this document elucidates the core biochemical pathways, presents quantitative metabolic data, and details the experimental methodologies used to investigate these critical functions.

Glutamine, the most abundant amino acid in the human body, is classified as a conditionally essential nutrient.[1] While it can be synthesized de novo, the demand for glutamine often outstrips the body's production capacity during periods of rapid cell proliferation or metabolic stress, such as in cancer or critical illness.[1] In cell culture, L-glutamine is a vital supplement, though its instability in liquid media can lead to degradation and the release of toxic ammonia.[2][3] Consequently, this compound or more stable dipeptide forms like L-alanyl-L-glutamine are often utilized to ensure a consistent supply of the biologically active L-isomer for cellular processes.[2][4]

This guide focuses on the L-isomer's direct involvement in anabolic pathways. Glutamine serves as a primary nitrogen donor for the synthesis of nucleotides, the building blocks of DNA and RNA, and plays a crucial signaling role in orchestrating protein synthesis.[5][6] Its carbon skeleton is also a key anaplerotic substrate, replenishing the tricarboxylic acid (TCA) cycle to support energy production and the generation of biosynthetic precursors.[5][7] Understanding these functions is paramount for developing novel therapeutic strategies and optimizing cell culture systems for biomanufacturing and research.

Glutamine's Function in De Novo Nucleotide Synthesis

Glutamine is a fundamental component in the de novo synthesis of both purine and pyrimidine nucleotides, providing essential nitrogen atoms for the construction of the heterocyclic bases.[6] Rapidly proliferating cells, in particular, rely on this pathway to generate the necessary precursors for DNA replication and RNA synthesis.[7]

Purine Synthesis

In the de novo purine synthesis pathway, glutamine participates in three critical enzymatic reactions.[6][8] The amide group of glutamine serves as the nitrogen donor for the formation of N-3 and N-9 of the purine ring, as well as the amino group of guanine.[8]

-

Phosphoribosyl Pyrophosphate (PRPP) Amidotransferase : This enzyme catalyzes the rate-limiting step in purine synthesis, where glutamine donates its amide nitrogen to PRPP to form 5-phosphoribosyl-1-amine.[8]

-

Formylglycinamide Ribonucleotide (FGAR) Amidotransferase (FGAMS) : Glutamine provides the nitrogen that will become N-3 of the purine ring in the conversion of formylglycinamide ribonucleotide to formylglycinamidine ribonucleotide.[8]

-

GMP Synthetase : In the final steps, glutamine donates its nitrogen to convert xanthosine monophosphate (XMP) to guanosine monophosphate (GMP).[8]

Pyrimidine Synthesis

Glutamine is a co-substrate in two essential reactions for the de novo synthesis of pyrimidines.[6][8]

-

Carbamoyl Phosphate Synthetase II (CPSII) : This cytosolic enzyme catalyzes the rate-limiting step in pyrimidine synthesis.[8] It uses the amide nitrogen from glutamine to produce carbamoyl phosphate.[8] This is distinct from the mitochondrial CPSI in the urea cycle, which uses free ammonia.[8]

-

CTP Synthetase (CTPS) : Glutamine provides the amino group to convert uridine triphosphate (UTP) into cytidine triphosphate (CTP).[8]

Glutamine's Regulatory Role in Protein Synthesis

Beyond being a building block for proteins, glutamine is a critical signaling molecule that influences protein synthesis rates, primarily through the activation of the mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway.[9] mTORC1 is a central regulator of cell growth and proliferation, and its activity is tightly coupled to nutrient availability, including amino acids like glutamine.[10][11]

Glutamine metabolism is closely linked to mTORC1 activation.[7] The process begins with glutamine entering the cell and being converted to glutamate by glutaminase (GLS). Glutamate is then converted to the TCA cycle intermediate α-ketoglutarate (α-KG).[7][12] The production of α-KG through this process, known as glutaminolysis, is crucial for activating the Rag GTPases, which in turn recruit mTORC1 to the lysosomal surface, a key step for its activation.[7][10] Once activated, mTORC1 phosphorylates downstream targets like p70S6K and 4E-BP1 to initiate protein translation.[13]

Quantitative Data on Glutamine Metabolism

The contribution of glutamine to cellular biomass and energy metabolism is significant, particularly in highly proliferative cells. Quantitative analysis through metabolic flux studies provides insight into how cells partition this critical nutrient.

| Parameter | Organism/Cell Type | Value | Reference |

| Enzyme Kinetics | |||

| Km of Glutamine for PRPP Amidotransferase | Rat Liver | 0.5 mM | [8] |

| Human Placenta | 1.6 mM | [8] | |

| Rat Hepatoma | 2.3 mM | [8] | |

| Metabolic Contribution | |||

| Glutamine contribution to muscle nitrogen release | Human (post-absorptive) | ~48% | [14] |

| Glutamine concentration in plasma | Human | 0.5 - 1.0 mM | [15] |

| Glutamine concentration in skeletal muscle | Human | 5 - 20 mM | [15] |

| Cell Culture | |||

| Typical L-glutamine concentration in media | Various | 2 - 4 mM | [3] |

Experimental Protocols for Studying Glutamine Metabolism

Investigating the metabolic fate of glutamine requires sophisticated techniques to trace its carbon and nitrogen atoms through complex biochemical networks. Stable isotope tracing coupled with mass spectrometry is the gold standard for this purpose.

Protocol: 13C-Glutamine Isotope Tracing and Metabolomics

This protocol provides a generalized workflow for quantifying the contribution of glutamine to downstream metabolites in cultured cells. The method involves replacing standard glutamine with a stable isotope-labeled version (e.g., [U-13C5]-L-glutamine) and measuring its incorporation into intracellular metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Cell Culture and Isotope Labeling:

-

Culture cells of interest (e.g., A549 human lung adenocarcinoma) to exponential growth phase in standard culture medium.[16]

-

Aspirate the standard medium and wash cells once with pre-warmed phosphate-buffered saline (PBS).

-

Replace the medium with experimental medium containing [U-13C5]-L-glutamine (and dialyzed fetal bovine serum to remove unlabeled amino acids).

-

Incubate cells for a defined period (e.g., 3-24 hours) to allow for the incorporation of the tracer and to approach isotopic steady state.[16][17]

2. Metabolite Extraction:

-

Aspirate the labeling medium and place the culture dish on dry ice.

-

Add a cold extraction solvent (e.g., 80% methanol, -80°C) to the dish to quench metabolic activity and lyse the cells.

-

Scrape the cells and transfer the cell lysate/solvent mixture to a microcentrifuge tube.

-

Vortex thoroughly and centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet protein and cell debris.

-

Transfer the supernatant, which contains the polar metabolites, to a new tube for analysis.

3. LC-MS Analysis:

-

Analyze the metabolite extract using an LC-MS system (e.g., Q-Exactive Orbitrap).[17]

-

Separate metabolites using a suitable chromatography method, such as Hydrophilic Interaction Liquid Chromatography (HILIC) for polar metabolites.[18]

-

Detect and quantify the mass isotopologues of downstream metabolites (e.g., glutamate, α-KG, citrate, aspartate, purines, pyrimidines). The mass shift corresponding to the number of 13C atoms incorporated reveals the metabolic pathway taken.

4. Data Analysis (Metabolic Flux Analysis):

-

Correct the raw mass spectrometry data for the natural abundance of 13C.

-

Calculate the Mass Isotopologue Distribution (MID) for each metabolite, which represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).

-

Use the MIDs to infer the relative activity of different metabolic pathways and quantify the fractional contribution of glutamine to the synthesis of nucleotides, amino acids, and other biomass components.[16]

Enzymatic Assays

Measuring the activity of key enzymes in glutamine metabolism, such as glutaminase (GLS) and glutamine synthetase (GS), can provide direct insights into a cell's capacity to produce or consume glutamine.

-

Glutaminase (GLS) Activity Assay: This assay typically measures the conversion of glutamine to glutamate. The amount of glutamate produced can be quantified using HPLC or a coupled enzymatic reaction where glutamate dehydrogenase converts glutamate to α-KG, with a concurrent reduction of NAD+ to NADH, which can be measured spectrophotometrically.

-

Glutamine Synthetase (GS) Activity Assay: GS activity can be measured by quantifying the rate of glutamine formation from glutamate and ammonia. A common method is to measure the production of γ-glutamyl hydroxamate when hydroxylamine is substituted for ammonia. The resulting product can be detected colorimetrically after forming a complex with ferric chloride.[19]

Conclusion

This compound, through its biologically active L-isomer, is far more than a simple building block. It is a critical nitrogen source for the de novo synthesis of purine and pyrimidine nucleotides and a key signaling molecule that promotes protein synthesis via the mTORC1 pathway. Its central role in anabolic processes makes glutamine metabolism a focal point for research in cancer, immunology, and metabolic diseases. For professionals in drug development, targeting the enzymes of glutamine metabolism, such as GLS, represents a promising therapeutic strategy. Furthermore, a deep understanding of glutamine's function is essential for the rational design of cell culture media to enhance the productivity and viability of cells in biomanufacturing and regenerative medicine. The experimental approaches outlined in this guide provide a robust framework for dissecting these complex and vital metabolic pathways.

References

- 1. Q's next: The diverse functions of glutamine in metabolism, cell biology and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]

- 3. L-Glutamine in Cell Culture [sigmaaldrich.com]

- 4. The Role of Glutamine in Cell Culture - HuanKai Group - HuanKai Group [huankaigroup.com]

- 5. Glutamine - Wikipedia [en.wikipedia.org]

- 6. Critical roles of glutamine as nitrogen donors in purine and pyrimidine nucleotide synthesis: asparaginase treatment in childhood acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bosterbio.com [bosterbio.com]

- 8. iv.iiarjournals.org [iv.iiarjournals.org]

- 9. Intrahippocampal glutamine administration inhibits mTORC1 signaling and impairs long-term memory - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Item - The role of glutamine in the regulation of mTOR signalling in pancreatic β-cells - University of Leicester - Figshare [figshare.le.ac.uk]

- 12. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]

- 13. Glutamine Supplementation Stimulates Protein-Synthetic and Inhibits Protein-Degradative Signaling Pathways in Skeletal Muscle of Diabetic Rats | PLOS One [journals.plos.org]

- 14. Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. A simple method for measuring intracellular activities of glutamine synthetase and glutaminase in glial cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Elemental Composition and Molecular Weight of DL-Glutamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the elemental composition and molecular weight of DL-Glutamine, a racemic mixture of the D- and L-isomers of the amino acid glutamine. The information herein is curated for professionals in research and development, offering precise data and methodologies crucial for experimental design, quality control, and formulation in the pharmaceutical and biotechnology sectors.

Core Chemical Properties of this compound

This compound is a non-essential amino acid that plays a vital role in various metabolic processes. A precise understanding of its chemical makeup is fundamental for its application in scientific research and drug development.

Elemental and Molecular Data

The fundamental chemical properties of this compound are summarized in the table below. The elemental composition is derived from its chemical formula, and the molecular weight is a critical parameter for stoichiometric calculations in experimental settings.

| Property | Data |

| Chemical Formula | C₅H₁₀N₂O₃[1][2][3][4][5][6] |

| Molecular Weight | 146.14 g/mol [3][4][7] |

| Monoisotopic Mass | 146.069142196 Da[8] |

| Elemental Composition | |

| Carbon (C) | 41.09% |

| Hydrogen (H) | 6.90% |

| Nitrogen (N) | 19.17% |

| Oxygen (O) | 32.84% |

Experimental Protocols for Determination

The elemental composition and molecular weight of this compound are experimentally verified using established analytical techniques. The following sections detail the methodologies for these determinations.

Elemental Analysis: Combustion Analysis

Combustion analysis is a robust and widely used method to determine the elemental composition of an organic compound.[1][2]

Principle: A sample of the compound is combusted in a controlled environment with an excess of oxygen. The carbon, hydrogen, and nitrogen in the sample are converted to carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂) or nitrogen oxides (which are then reduced to N₂), respectively. The amounts of these combustion products are measured, and from these, the percentage of each element in the original sample is calculated.

Methodology:

-

Sample Preparation: A precise mass of the this compound sample is weighed and placed in a tin or silver capsule.

-

Combustion: The sample is introduced into a high-temperature furnace (typically 900-1000°C) with a constant stream of pure oxygen.

-

Gas Separation and Detection: The resulting gases (CO₂, H₂O, and N₂) are passed through a series of columns that separate them. The amount of each gas is then quantified using detectors, such as a thermal conductivity detector.

-

Calculation: The mass of each element is calculated from the mass of its corresponding combustion product. The percentage of each element in the original sample is then determined.

Molecular Weight Determination: Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a highly accurate method for determining the molecular weight of a compound.[3][5]

Principle: The sample is first ionized, and the resulting ions are accelerated into a magnetic or electric field. The path of the ions is deflected by the field, and the degree of deflection is dependent on their mass-to-charge ratio. A detector measures the abundance of ions at each m/z value, generating a mass spectrum.

Methodology:

-

Sample Introduction and Ionization: A small sample of this compound is introduced into the mass spectrometer. A common ionization technique for amino acids is Electrospray Ionization (ESI), where a high voltage is applied to a liquid to create an aerosol, leading to the formation of ions.

-

Mass Analysis: The ions are then guided into a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their m/z ratio.

-

Detection: An ion detector records the number of ions at each m/z value.

-

Data Interpretation: The resulting mass spectrum will show a peak corresponding to the molecular ion of this compound, from which the molecular weight can be accurately determined.

Visualized Workflows and Relationships

To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflows and the logical connections between the fundamental properties of this compound.

Workflow for Elemental Analysis of this compound.

Workflow for Molecular Weight Determination.

Relationship between Chemical Formula and Properties.

References

- 1. Combustion analysis - Wikipedia [en.wikipedia.org]

- 2. infinitalab.com [infinitalab.com]

- 3. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]

- 7. azom.com [azom.com]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to the Cellular Uptake Mechanisms of DL-Glutamine Versus Its Isomers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glutamine, the most abundant amino acid in the human body, is a critical nutrient for a myriad of cellular processes, including energy metabolism, nucleotide synthesis, and redox homeostasis.[1] In biological systems, glutamine exists as two stereoisomers: L-Glutamine and D-Glutamine. While L-Glutamine is an essential component of cellular metabolism, the biological significance and transport of D-Glutamine in mammalian cells are markedly different. This technical guide provides a comprehensive overview of the cellular uptake mechanisms of the racemic mixture DL-Glutamine and its constituent isomers, L-Glutamine and D-Glutamine. We delve into the stereoselective nature of the primary amino acid transporters, present available quantitative data on their transport kinetics, detail experimental protocols for studying glutamine uptake, and visualize the key pathways and experimental workflows. Understanding these distinct uptake mechanisms is paramount for research in cancer metabolism, neuroscience, and for the strategic design of glutamine-related therapeutics.

Introduction: The Stereoselectivity of Glutamine Transport

The cellular uptake of glutamine is a carrier-mediated process facilitated by a variety of solute carrier (SLC) transporters. These transporters exhibit a high degree of stereoselectivity, preferentially recognizing and transporting the L-isomer of amino acids. This intrinsic property of amino acid transporters is fundamental to the selective utilization of L-amino acids in protein synthesis and other metabolic pathways. Consequently, the cellular uptake and subsequent metabolic fate of L-Glutamine and D-Glutamine are profoundly different. While L-Glutamine is rapidly taken up by cells and funneled into various metabolic pathways, D-Glutamine is generally excluded from intracellular transport in mammalian cells.[2]

Key Glutamine Transporters and Their Substrate Specificity

Several families of solute carriers are responsible for glutamine transport across the plasma membrane, with the most prominent being the SLC1, SLC7, and SLC38 families.

-

SLC1 Family (Alanine, Serine, Cysteine-preferring Transporter 2 - ASCT2/SLC1A5): ASCT2 is a major sodium-dependent transporter of neutral amino acids, including glutamine.[3][4] It functions as an obligatory exchanger, meaning the import of one amino acid is coupled with the export of another.[5] ASCT2 is highly expressed in proliferating cells, including many cancer cells, to meet their high demand for glutamine.[3][4]

-

SLC38 Family (Sodium-coupled Neutral Amino Acid Transporters - SNATs): This family includes several members, such as SLC38A1 (SNAT1) and SLC38A2 (SNAT2), that mediate the sodium-coupled import of neutral amino acids.[6] They play crucial roles in various tissues, including the brain, where they are involved in the glutamate-glutamine cycle.[7]

-

SLC7 Family (Cationic Amino Acid Transporter/Glycoprotein-associated - LAT1/SLC7A5): LAT1 is a sodium-independent transporter that mediates the exchange of large neutral amino acids, including glutamine. It often works in concert with other transporters like ASCT2 to regulate intracellular amino acid pools.

The vast majority of these transporters exhibit a strong preference for L-amino acids. Studies comparing the uptake of radiolabeled L-Glutamine and D-Glutamine have demonstrated a significantly higher uptake of the L-isomer, indicating the stereospecificity of these transport systems. For instance, the uptake of L-[5-¹¹C]-Gln was found to be approximately 10-12 times higher than that of D-[5-¹¹C]-Gln in bacteria, with negligible uptake of either isomer in non-living cells, underscoring the transporter-dependent and stereoselective nature of this process. Mammalian cells show a similar high degree of selectivity, with D-glutamine not being significantly utilized.[2]

Quantitative Analysis of Transporter Kinetics

The efficiency and selectivity of amino acid transport are quantified by kinetic parameters such as the Michaelis constant (K_m) and the maximum transport velocity (V_max). K_m represents the substrate concentration at which the transport rate is half of V_max and is an inverse measure of the transporter's affinity for its substrate.

While extensive kinetic data is available for L-Glutamine transport by various transporters, there is a notable scarcity of direct comparative studies measuring the K_m and V_max for D-Glutamine and this compound. The available data overwhelmingly points to a very high K_m (low affinity) and/or a very low V_max for D-Glutamine, to the extent that its transport is often considered negligible in mammalian cells.

| Transporter | Isomer | K_m (µM) | V_max (relative units) | Cell Type/System | Reference |

| SLC1A5 (ASCT2) | L-Glutamine | 35 | - | Purified human ASCT2 from P. pastoris | |

| SLC38A1/SLC38A2 | L-Glutamine | ~500 | - | Neurons | |

| Intestinal Apical Membrane | L-Glutamine | 247 ± 45 | 4.44 ± 0.65 x 10⁻⁹ mole min⁻¹(mg protein)⁻¹ | Human intestinal epithelial cell line |

Note: The table summarizes available kinetic data for L-Glutamine. The lack of entries for D-Glutamine and this compound reflects the limited research on their transport kinetics, largely due to the established high stereoselectivity of the transporters for the L-isomer.

Cellular Uptake of this compound

Given the high stereoselectivity of glutamine transporters, the cellular uptake of the racemic mixture, this compound, is expected to be primarily dictated by the transport of the L-isomer. The D-isomer, being a poor substrate, would likely act as a competitive inhibitor for the transport of L-Glutamine, although its inhibitory potency is expected to be very low. The overall uptake rate from a this compound solution would therefore be approximately half of the rate observed with a pure L-Glutamine solution of the same total concentration, assuming no other interactions.

Experimental Protocols

The study of glutamine uptake mechanisms relies on a set of well-established experimental protocols. Below are detailed methodologies for key experiments.

Radiolabeled Amino Acid Uptake Assay

This is the gold-standard method for quantifying the uptake of amino acids into cells.

Objective: To measure the rate of L-Glutamine and D-Glutamine uptake into cultured cells.

Materials:

-

Cultured mammalian cells (e.g., HeLa, HEK293, or a cell line relevant to the research question)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Radiolabeled L-[³H]Glutamine or L-[¹⁴C]Glutamine

-

Radiolabeled D-[³H]Glutamine or D-[¹⁴C]Glutamine (if available)

-

Unlabeled L-Glutamine and D-Glutamine

-

Scintillation cocktail

-

Scintillation counter

-

Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

-

Protein assay kit (e.g., BCA assay)

Procedure:

-

Cell Culture: Seed cells in multi-well plates (e.g., 24-well plates) and grow to a desired confluency (typically 80-90%).

-

Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed PBS.

-

Pre-incubation: Add uptake buffer to each well and pre-incubate the cells at 37°C for 10-15 minutes to deplete intracellular amino acid pools.

-

Uptake Initiation: Aspirate the pre-incubation buffer and add the uptake buffer containing the radiolabeled glutamine isomer (e.g., L-[³H]Glutamine) at a known concentration and specific activity. For competitive inhibition studies, co-incubate with varying concentrations of the unlabeled isomer.

-

Incubation: Incubate the cells at 37°C for a predetermined time (e.g., 1-5 minutes). This time should be within the linear range of uptake, which should be determined in preliminary experiments.

-

Uptake Termination: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold PBS.

-

Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes at room temperature.

-

Quantification:

-

Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Use another aliquot of the cell lysate to determine the protein concentration using a protein assay kit.

-

-

Data Analysis: Calculate the rate of glutamine uptake and normalize it to the protein concentration (e.g., in pmol/mg protein/min). For kinetic analysis, perform the assay with a range of substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m and V_max.

Transporter Expression in Xenopus Oocytes

This system is widely used for the functional characterization of membrane transporters in a heterologous expression system with low endogenous transporter activity.

Objective: To express a specific glutamine transporter in Xenopus oocytes and characterize its substrate specificity and kinetics for L- and D-Glutamine.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding the transporter of interest

-

Microinjection setup

-

Incubation solution (e.g., Barth's solution)

-

Radiolabeled L-Glutamine and D-Glutamine

-

Electrophysiology setup (for electrogenic transporters)

Procedure:

-

Oocyte Preparation: Harvest and defolliculate mature oocytes from a female Xenopus laevis.

-

cRNA Injection: Microinject a known amount of cRNA encoding the glutamine transporter into the cytoplasm of the oocytes. Inject control oocytes with water.

-

Expression: Incubate the oocytes for 2-5 days to allow for transporter expression and insertion into the plasma membrane.

-

Uptake Assay: Perform radiolabeled uptake assays similar to the protocol for cultured cells, but with individual or small groups of oocytes.

-

Electrophysiology: For electrogenic transporters, use two-electrode voltage clamp to measure substrate-induced currents upon application of L- and D-Glutamine. This allows for a detailed kinetic analysis of transport.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows discussed in this guide.

References

- 1. Supramolecular Probes for Assessing Glutamine Uptake Enable Semi-Quantitative Metabolic Models in Single Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutamine Uptake and Metabolism Are Coordinately Regulated by ERK/MAPK During T Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SLC1A5 mediates glutamine transport required for lung cancer cell growth and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Increased expression of glutamine transporter SNAT2/SLC38A2 promotes glutamine dependence and oxidative stress resistance, and is associated with worse prognosis in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The role of glutamate and glutamine metabolism and related transporters in nerve cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for DL-Glutamine Supplementation in CHO Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glutamine is a critical amino acid in mammalian cell culture, serving as a primary source of energy, carbon, and nitrogen. For Chinese Hamster Ovary (CHO) cells, a cornerstone of the biopharmaceutical industry for producing recombinant proteins, optimal glutamine supplementation is paramount for robust growth, high viability, and maximum productivity. However, the concentration and feeding strategy of glutamine must be carefully managed. While essential, its metabolism produces ammonia, a byproduct that can inhibit cell growth and productivity.[1][2][3]

This document provides detailed application notes and protocols for the supplementation of DL-Glutamine in CHO cell cultures. It should be noted that the biologically active form is L-Glutamine[4]; this compound is a racemic mixture of D- and L-isomers. Typically, only the L-isomer is utilized by the cells. Therefore, when using this compound, it is effectively the L-Glutamine concentration that is relevant.

Key Considerations for Glutamine Supplementation

-